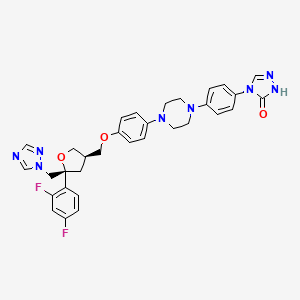

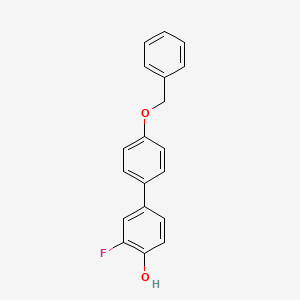

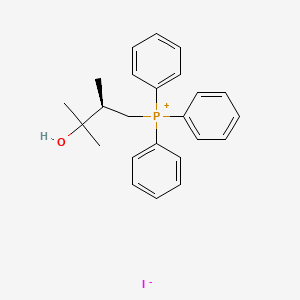

![molecular formula C18H22ClNO4 B599674 叔丁基-6-氯-4-氧代螺[色满-2,4'-哌啶]-1'-羧酸酯 CAS No. 1011482-37-3](/img/structure/B599674.png)

叔丁基-6-氯-4-氧代螺[色满-2,4'-哌啶]-1'-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chromanone derivatives, such as the one you’re asking about, are a class of compounds that belong to oxygen-containing heterocycles . They are often used as building blocks in designing drugs and exhibit a broad range of biological and pharmaceutical activities .

Synthesis Analysis

Chromanones can be synthesized through various methods. For instance, 2-Phenyl chroman-4-ones were synthesized by Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Another method involved Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles .Molecular Structure Analysis

The structure of chromanone derivatives consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring . Unlike chromone, chromanone has a single C2–C3 bond .Chemical Reactions Analysis

Chromanones can undergo various chemical reactions. For example, they can participate in Michael addition reactions with acrylonitrile in the presence of K2CO3 in tert-butyl alcohol under reflux conditions .科学研究应用

Synthesis and Chemical Structure Analysis

Synthesis Routes and Derivation : Meyers et al. (2009) described efficient synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to the query chemical. This compound provides a convenient entry point for novel compounds, offering access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Crystal Structure Studies : Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, closely related to the query chemical, revealing significant insights into the molecular packing driven by strong hydrogen bonds in the crystal structure (Didierjean et al., 2004).

Molecular Synthesis : Teng et al. (2006) reported an efficient synthesis approach for a spirocyclic oxindole analogue, which is closely related to the query chemical. This approach highlights key steps like dianion alkylation and cyclization, useful in synthesizing complex spirocyclic structures (Teng et al., 2006).

Intermediate for Biologically Active Compounds : A study by Kong et al. (2016) synthesized an important intermediate compound using tert-butyl-4-hydroxypiperdine-1-carboxylate, demonstrating its utility in the development of biologically active compounds like crizotinib (Kong et al., 2016).

Stereochemical Studies : Marin et al. (2004) synthesized tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, starting from Boc-Asp-O(t)Bu. The stereochemistry of these derivatives can provide insights into the properties of the query chemical (Marin et al., 2004).

Biomedical Research Implications

Anticancer Drug Development : Zhang et al. (2018) developed a rapid synthesis method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate in small molecule anticancer drugs. This highlights the potential role of similar compounds in developing new anticancer therapies (Zhang et al., 2018).

Scaffold for Substituted Piperidines : Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, providing a new scaffold for preparing substituted piperidines, potentially relevant for pharmacological applications (Harmsen et al., 2011).

Industrial and Pharmacological Synthesis

- Construction of Chromone Derivatives : Faridoon et al. (2016) applied Baylis-Hillman methodology in the synthesis of tert-butyl 2 H -chromene-3-carboxylates, leading to chromone-3-carboxylate esters. This method is relevant for the synthesis of chromone derivatives, which have various industrial and pharmacological applications (Faridoon et al., 2016).

安全和危害

The safety and hazards associated with chromanone derivatives can vary widely depending on their specific structure. For example, tert-butyl chloride, a related compound, is classified as a highly flammable liquid and vapor . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safety protocols .

未来方向

属性

IUPAC Name |

tert-butyl 6-chloro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSWDSAVXRAHNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678056 |

Source

|

| Record name | tert-Butyl 6-chloro-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | |

CAS RN |

1011482-37-3 |

Source

|

| Record name | tert-Butyl 6-chloro-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

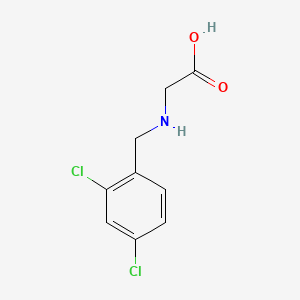

![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)

![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)